molecular formula C14H19NO4 B3113998 Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate CAS No. 198990-09-9

Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate

Cat. No.: B3113998
CAS No.: 198990-09-9
M. Wt: 265.3 g/mol
InChI Key: CNHQURYHQWUQLL-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate is an organic compound with the molecular formula C14H19NO4. It is primarily used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry .

Scientific Research Applications

Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

    Biology: Employed in the modification of biomolecules for various studies.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-formylphenoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate involves its role as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur on other parts of the molecule. The protecting group can be removed under specific conditions, such as acidic or basic environments, to reveal the original functional group .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.

    Carboxybenzyl (CBz): A protecting group for amines, removed using catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group for amines.

Uniqueness

Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Properties

IUPAC Name

tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-9-18-12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHQURYHQWUQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.54 g (20.81 mmol) of 4-hydroxybenzaldehyde were initially charged in 50 ml of DMF. 5.13 g (22.89 mmol) of tert-butyl (2-bromoethyl)carbamate, 10.17 g (31.25 mmol) of cesium carbonate and 0.78 g (5.20 mmol) of sodium iodide were added, and the mixture was then stirred at 65° C. overnight. Water was added, and the reaction mixture was extracted three times with ethyl acetate. The combined organic phases were washed in each case twice with 1N aqueous sodium hydroxide solution, saturated aqueous ammonium chloride solution and water, dried over sodium sulfate, filtered and concentrated.
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
10.17 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxybenzaldehyde (0.25 g), 2-(tert-butoxycarbonylamino)ethanol (0.33 g) and triphenylphosphine (0.59 g) in tetra hydrofuran (2 mL) was added diethyl azodicarboxylate (40% toluene solution, 1.34 mL), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was directly purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=6/1-3/1) to give 4-[2-(tert-butoxycarbonylamino)ethoxy]benzaldehyde (0.41 g). The title compound was prepared in a similar manner to that described in Reference Example 45 using this material instead of 4-isobutylbenzaldehyde.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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